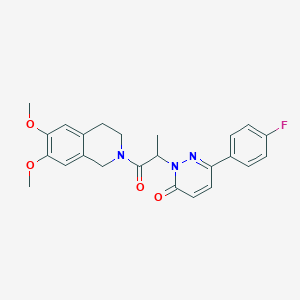
2-(1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-1-oxopropan-2-yl)-6-(4-fluorophenyl)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-1-oxopropan-2-yl)-6-(4-fluorophenyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C24H24FN3O4 and its molecular weight is 437.471. The purity is usually 95%.
BenchChem offers high-quality 2-(1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-1-oxopropan-2-yl)-6-(4-fluorophenyl)pyridazin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-1-oxopropan-2-yl)-6-(4-fluorophenyl)pyridazin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
The chemical compound has been a focal point in the synthesis and characterization of novel derivatives for various pharmacological and material science applications. For example, Farag et al. (2012) synthesized novel 4(3H)-quinazolinone derivatives, exhibiting potential anti-inflammatory and analgesic activities, highlighting the significance of such compounds in medicinal chemistry research Farag et al., 2012. Similarly, Cho et al. (2015) developed electron-deficient conjugated polymers based on related structures for electrochromic applications, demonstrating the versatility of these compounds in creating advanced materials with unique electronic properties Cho et al., 2015.
Modulating Activity and Imaging Applications
The compound and its derivatives have been explored for their modulating activity in multidrug resistance (MDR), a critical challenge in cancer treatment. Ma et al. (2004) reported the synthesis of tetrahydropyridazino-1,4-oxazinoisoquinoline derivatives with significant MDR reversing activity, indicating the potential of such compounds in overcoming drug resistance in cancer Ma et al., 2004. Furthermore, Savolainen et al. (2015) highlighted the synthesis and preclinical evaluation of fluorine-18 labeled radiopharmaceuticals based on this chemical structure for PET imaging at the Blood-Brain Barrier (BBB), showcasing its application in diagnostic imaging and the study of neurological diseases Savolainen et al., 2015.
Molecular Interactions and Antitumor Activities
The structural features of such compounds enable them to engage in weak interactions, influencing their crystal packing and possibly their biological activities. Choudhury et al. (2003) studied the influence of organic fluorine in crystal packing, contributing to our understanding of how such small changes can affect the physical properties and potentially the bioactivity of these molecules Choudhury et al., 2003. Additionally, Hassaneen et al. (2013) developed novel derivatives with evaluated antitumor activities, further emphasizing the therapeutic potential of these compounds Hassaneen et al., 2013.
properties
IUPAC Name |
2-[1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-1-oxopropan-2-yl]-6-(4-fluorophenyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN3O4/c1-15(28-23(29)9-8-20(26-28)16-4-6-19(25)7-5-16)24(30)27-11-10-17-12-21(31-2)22(32-3)13-18(17)14-27/h4-9,12-13,15H,10-11,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOPSCUCPZVJDCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC2=CC(=C(C=C2C1)OC)OC)N3C(=O)C=CC(=N3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-1-oxopropan-2-yl)-6-(4-fluorophenyl)pyridazin-3(2H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-acetyl chloride](/img/structure/B2677682.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2677683.png)
![1,3-Dimethyl-8-(4-methylphenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2677684.png)
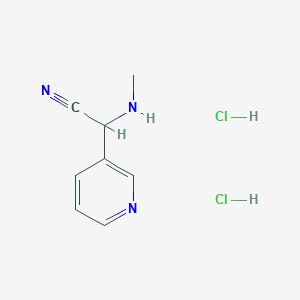
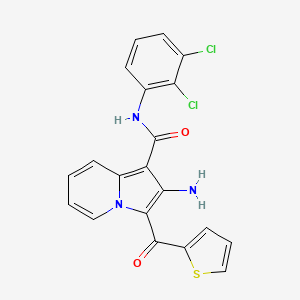
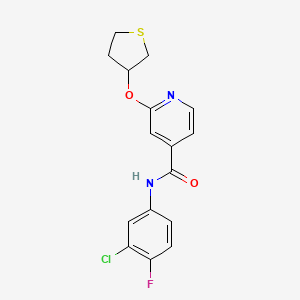
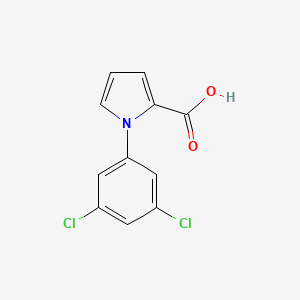
![3-(4-bromo-2-fluorophenyl)-10-ethoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2677693.png)
![(E)-2-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-phenylacrylamide](/img/structure/B2677695.png)
![{5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone](/img/structure/B2677696.png)
![N-(2,5-dimethylphenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2677697.png)
![5-benzyl-N-(4-chlorobenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2677702.png)
![methyl N-({2-[(tert-butoxycarbonyl)amino]ethyl}carbamoyl)-L-phenylalaninate](/img/structure/B2677703.png)
![3-methylsulfanyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2677704.png)